Compound Description: Benzyl-(1H-imidazol-2-ylmethyl)-phenyl-amine is a known compound mentioned in a patent focusing on 2-aminomethyl-imidazoles with affinity for trace amine-associated receptors (TAARs) []. These receptors are a class of G protein-coupled receptors implicated in various physiological processes, including neurotransmission and regulation of mood. The patent explores the structure-activity relationships of diverse 2-aminomethyl-imidazoles, highlighting their potential as therapeutic agents for treating disorders related to TAAR dysfunction.
Relevance: Benzyl-(1H-imidazol-2-ylmethyl)-phenyl-amine shares a core imidazole structure with N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine. Both compounds feature a benzyl substituent on the imidazole ring and an amine group linked to the imidazole moiety via a methylene bridge. This structural similarity suggests potential shared binding affinities for TAARs, making benzyl-(1H-imidazol-2-ylmethyl)-phenyl-amine a relevant comparison point for understanding the pharmacological properties of N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine.
Ethyl-(1H-imidazol-2-ylmethyl)-phenyl-amine
Compound Description: Similar to benzyl-(1H-imidazol-2-ylmethyl)-phenyl-amine, ethyl-(1H-imidazol-2-ylmethyl)-phenyl-amine is another known compound mentioned in the patent on 2-aminomethyl-imidazoles and their TAAR affinity []. This compound also falls under the broader category of 2-aminomethyl-imidazoles being investigated for their potential therapeutic applications related to TAARs.
Relevance: Ethyl-(1H-imidazol-2-ylmethyl)-phenyl-amine is structurally related to N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine through its core imidazole structure, the methylene-linked amine group, and the phenyl substituent on the imidazole ring. The primary difference lies in the alkyl chain attached to the amine nitrogen, with ethyl in this compound compared to the more complex 2-(4-morpholinyl)ethyl group in the target compound. Despite this variation, the shared core structure suggests potential overlaps in their interactions with TAARs, making ethyl-(1H-imidazol-2-ylmethyl)-phenyl-amine a relevant reference point for understanding the structure-activity relationships of N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine.
Compound Description: 4-(1H-benzimidazol-2-ylmethylamino)-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulfonamide is an N-pyrimidinyl para-aminobenzenesulfonamide derivative described in a patent discussing the use of such compounds as alpha-2B adrenoceptor antagonists []. Alpha-2B adrenoceptors are a subtype of adrenergic receptors involved in various physiological processes, including vasoconstriction and regulation of neurotransmitter release. The patent highlights the potential therapeutic applications of these compounds in treating cardiovascular disorders, neurological conditions, and other diseases associated with alpha-2B adrenoceptor activity.
Relevance: 4-(1H-benzimidazol-2-ylmethylamino)-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulfonamide shares the benzimidazol-2-ylmethylamino core structure with N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine. While the target compound features a morpholinyl ethyl substituent on the benzimidazole nitrogen and a substituted benzyl group on the amine, this related compound incorporates a pyrimidinyl sulfonamide moiety. Despite these structural variations, the shared benzimidazol-2-ylmethylamino core suggests potential similarities in their interactions with biological targets, particularly those involving this specific structural motif. This makes 4-(1H-benzimidazol-2-ylmethylamino)-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulfonamide relevant for understanding the broader structure-activity relationships of compounds containing the benzimidazol-2-ylmethylamino core, including N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine.
Compound Description: This compound is another N-pyrimidinyl para-aminobenzenesulfonamide derivative mentioned in the same patent as the previous compound []. It also functions as an alpha-2B adrenoceptor antagonist, sharing the potential therapeutic applications described for this class of compounds.
Relevance: 4-(1-methyl-1H-benzimidazol-2-ylmethylamino)-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulfonamide exhibits a close structural relationship to N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine. Both compounds feature the benzimidazol-2-ylmethylamino core structure. The key difference lies in the substituents on the benzimidazole nitrogen and the amine group. While the target compound has a morpholinyl ethyl group on the benzimidazole nitrogen and a substituted benzyl group on the amine, this related compound has a methyl group on the benzimidazole nitrogen and a pyrimidinyl sulfonamide moiety on the amine. This close structural similarity makes it valuable for comparing and contrasting their interactions with biological targets, particularly alpha-2B adrenoceptors, and understanding the structure-activity relationships of benzimidazol-2-ylmethylamino-containing compounds like N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine.
Compound Description: This N-pyrimidinyl para-aminobenzenesulfonamide derivative, mentioned in the same patent as the previous two compounds [], also acts as an alpha-2B adrenoceptor antagonist. It holds potential for treating conditions related to alpha-2B adrenoceptor activity.
Relevance: 4-(1-ethyl-1H-benzimidazol-2-ylmethylamino)-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulfonamide shares the central benzimidazol-2-ylmethylamino core structure with N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine. They differ in the substituents on the benzimidazole nitrogen and the amine group. The target compound has a morpholinyl ethyl group on the benzimidazole nitrogen and a substituted benzyl group on the amine, whereas this related compound has an ethyl group on the benzimidazole nitrogen and a pyrimidinyl sulfonamide moiety on the amine. This close structural similarity makes it relevant for understanding the structure-activity relationships of compounds featuring the benzimidazol-2-ylmethylamino core, including N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine. Comparing their interactions with biological targets, specifically alpha-2B adrenoceptors, could provide insights into the impact of different substituents on binding affinity and pharmacological activity.
Compound Description: As another N-pyrimidinyl para-aminobenzenesulfonamide derivative found in the same patent [], this compound acts as an alpha-2B adrenoceptor antagonist. It is relevant for potential therapeutic applications in managing conditions associated with alpha-2B adrenoceptor activity.
Relevance: 4-(1H-benzimidazol-2-ylmethylamino)-N-(4-methyl-2-pyrimidinyl)-benzenesulfonamide shares the core benzimidazol-2-ylmethylamino structure with N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine. The target compound features a morpholinyl ethyl group on the benzimidazole nitrogen and a substituted benzyl group on the amine, while this related compound has a pyrimidinyl sulfonamide moiety on the amine. This structural similarity suggests potential similarities in their interactions with biological targets, particularly those involving the benzimidazol-2-ylmethylamino motif. Therefore, 4-(1H-benzimidazol-2-ylmethylamino)-N-(4-methyl-2-pyrimidinyl)-benzenesulfonamide serves as a relevant reference point for understanding the broader structure-activity relationships of benzimidazol-2-ylmethylamino-containing compounds, including N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.